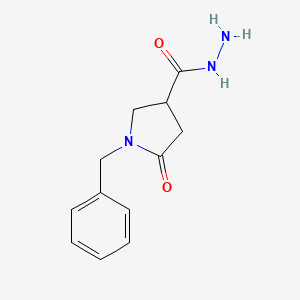

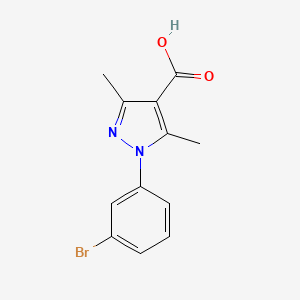

2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole (ITMBT) is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its potential to act as a catalyst, inhibitor, or activator in biochemical and physiological processes. ITMBT has a wide range of possible uses, both in the laboratory and in the field.

Aplicaciones Científicas De Investigación

Anticancer Properties and Mechanisms

2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole and its derivatives exhibit potent and selective anticancer properties, primarily due to their ability to induce and biotransform via cytochrome P450 1A1. These compounds elicit cytotoxic activity against various cancer cell lines. For example, 2-(4-aminophenyl)benzothiazoles demonstrate selective antitumor properties in vitro and in vivo. The mechanism involves selective metabolism, forming active and inactive metabolites. Cytochrome P450 1A1 plays a pivotal role in this process, with its induction being crucial for executing antitumor activity. The formation of DNA adducts in sensitive tumor cells further emphasizes the antitumor potency of these compounds. The lysyl amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole is a promising candidate for clinical evaluation due to its ability to manage toxic side effects at preclinically efficacious doses (Bradshaw et al., 2002) (Leong et al., 2003).

Synthesis and Modification for Enhanced Activity

Significant efforts have been made to synthesize and modify this compound derivatives to enhance their antitumor activity. The introduction of fluorine atoms around the benzothiazole nucleus and amino acid conjugation are strategies to overcome metabolic inactivation and limitations posed by drug lipophilicity. Furthermore, derivatives like 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole and its 2-substituted derivatives have been synthesized and exhibited remarkable in-vitro anticancer activity against different cancer lines. These modifications aim to improve the pharmacokinetic properties and therapeutic efficacy of these compounds (Waghmare et al., 2013).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-isothiocyanatophenyl)-6-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2S2/c1-10-2-7-13-14(8-10)19-15(17-13)11-3-5-12(6-4-11)16-9-18/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZBSJGNFLWZNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377927 |

Source

|

| Record name | 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38985-69-2 |

Source

|

| Record name | 2-(4-Isothiocyanatophenyl)-6-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38985-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxa-9-thia-12-azadispiro[4.2.4.2]-tetradecane-11-carboxylic acid](/img/structure/B1272069.png)

![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1272070.png)

![6-tert-butyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1272071.png)

![3-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B1272073.png)

![2-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile](/img/structure/B1272076.png)

![2-[Amino(3-pyridinyl)methylene]malononitrile](/img/structure/B1272086.png)

![1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B1272089.png)

![4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B1272093.png)